molecular formula C16H15NO5 B12809737 1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester CAS No. 23843-87-0

1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester

Cat. No.: B12809737
CAS No.: 23843-87-0
M. Wt: 301.29 g/mol
InChI Key: UQOAIHHWBIPKJW-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester is a complex organic compound with a unique structure that includes both carboxylic acid and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester typically involves multi-step organic reactions. One common method is the esterification of 1,2-Benzenedicarboxylic acid with 4-((3-aminophenyl)hydroxymethyl)-2-methyl alcohol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or hydrochloric acid and requires heating to reflux temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as vanadium pentoxide or titanium dioxide can enhance the reaction efficiency. Additionally, solvent extraction and purification steps are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarboxylic acid, dimethyl ester: Similar structure but lacks the aminophenyl and hydroxymethyl groups.

    1,2-Benzenedicarboxylic acid, 4-methyl-, dimethyl ester: Similar ester groups but different substitution pattern on the aromatic ring.

Uniqueness

1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester is unique due to the presence of the aminophenyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with specific biological targets, making it valuable for diverse research applications.

Properties

CAS No.

23843-87-0

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

4-[(3-aminophenyl)-hydroxymethyl]-2-methoxycarbonylbenzoic acid

InChI

InChI=1S/C16H15NO5/c1-22-16(21)13-8-10(5-6-12(13)15(19)20)14(18)9-3-2-4-11(17)7-9/h2-8,14,18H,17H2,1H3,(H,19,20)

InChI Key

UQOAIHHWBIPKJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(C2=CC(=CC=C2)N)O)C(=O)O

Origin of Product

United States

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